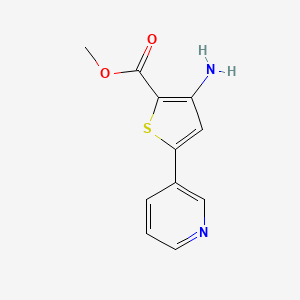

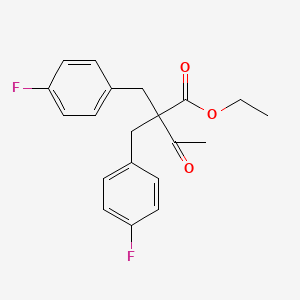

Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves intricate organic reactions. For instance, methyl 4-aminopyrrole-2-carboxylates have been synthesized through a one-pot mode using a relay catalytic cascade reaction, highlighting the complexity and versatility in synthesizing nitrogen-containing heterocycles (Galenko et al., 2015). Similarly, alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates have been examined under electron impact and chemical ionization, suggesting a methodology for studying thiophene derivatives (Klyba et al., 2019).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, involving various functional groups that contribute to their chemical behavior. The crystal structure of related compounds, such as [Zn(NCS)2(C24H22N4O)]·C3H7NO, provides insight into their molecular geometry, which is crucial for understanding the compound's reactivity and interactions (Wang et al., 2014).

Chemical Reactions and Properties

Thiophene derivatives undergo a wide range of chemical reactions, reflecting their versatile chemical properties. For example, the reaction of 3-aminorhodanine with aldehydes forms various substituted products, depending on the conditions, demonstrating the reactivity of the amino group in thiophene derivatives (Hirsova et al., 2015).

Scientific Research Applications

Chemical Template Utilization

Compounds incorporating thiophene moiety have shown significant potential in pharmaceutical research due to their therapeutic utility. The synthesis and pharmacological evaluation of thiophenes substituted at specific positions have resulted in moderate to good activity in anti-inflammatory models, showcasing the versatility of this chemical structure as a molecular scaffold in drug design (Pillai et al., 2003).

Influence on Biological Pathways

Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate and its derivatives have been implicated in various biological pathways. For instance, certain derivatives have been shown to possess activity against serotonin-3 (5-HT3) receptors, a target in the treatment of conditions like emesis and irritable bowel syndrome (Harada et al., 1995). Additionally, thiophene-based compounds have been evaluated for their binding affinity to calcium channels, further underscoring their potential in cardiovascular research (Wong et al., 1993).

Potential for Novel Drug Design

The unique structure of this compound provides a basis for the development of novel drugs. Researchers have used the thiophene framework to develop compounds with anti-inflammatory properties, indicating its potential as a pharmacophore in the design of new anti-inflammatory drugs (Pillai et al., 2005).

Impact on Drug Metabolism Studies

Understanding the metabolism of drugs is crucial for their safe and effective use. Derivatives of this compound have been used to study the metabolic pathways and the formation of metabolites in various species, providing insights into their biotransformation and the role of enzymes like cytochrome P450 3A4 (Tang et al., 2002).

Safety and Hazards

This compound should be handled and stored carefully. Avoid contact with skin and eyes, and avoid inhaling its vapors . Use appropriate personal protective equipment, such as gloves and protective eyewear, when handling this compound . In case of accidental exposure, wash the affected area with plenty of water and seek medical help .

Mechanism of Action

Target of Action

Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate is a complex organic compound that is used as a reagent or intermediate in organic synthesis It’s known that thiophene derivatives can interact with various biological targets depending on their specific functional groups .

Mode of Action

It’s known that thiophene derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .

Biochemical Pathways

It’s known that thiophene derivatives can be involved in various biochemical pathways depending on their specific functional groups and targets .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that thiophene derivatives can have various biological effects depending on their specific functional groups and targets .

Action Environment

It’s known that environmental factors can significantly impact the action and stability of organic compounds .

properties

IUPAC Name |

methyl 3-amino-5-pyridin-3-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)5-9(16-10)7-3-2-4-13-6-7/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGKBPCNBWSRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)

![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)